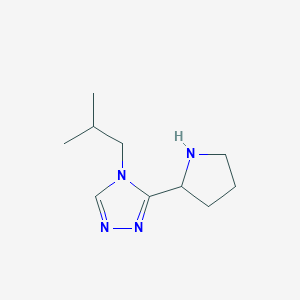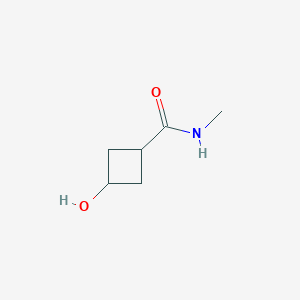
4-(2-methylpropyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole, also known as MPPT, is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine and drug development.
Scientific Research Applications
Synthesis and Structural Assessment
The compound's structural and molecular features have been a subject of interest, particularly in the context of complex formation. A study by Castiñeiras, García-Santos, and Saa (2018) investigated the synthesis and structural assessment of related triazole compounds, highlighting the importance of molecular and supramolecular structures in understanding the compound's properties and potential applications in various fields, including materials science and pharmacology (Castiñeiras, García-Santos & Saa, 2018).
Biological Activity and Clinical Relevance
The core motif of 1,2,4-triazoles has significant biological activities, making it a crucial component in clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer), among others. The study by Prasad et al. (2021) emphasizes the biological significance of triazole compounds and their derivatives, underlining their potential in drug development and therapy (Prasad et al., 2021).
Antimicrobial Applications
Compounds derived from 1,2,4-triazoles have shown promising antimicrobial properties. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their Schiff and Mannich bases, evaluating their antimicrobial activities. Their research contributes to the understanding of the antimicrobial potential of these compounds, which could be pivotal in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant Properties
The antioxidant activities of triazole derivatives have been a subject of research, indicating their potential in combating oxidative stress-related disorders. Tay et al. (2022) synthesized various pyridyl substituted thiazolyl triazole derivatives and evaluated their antioxidant activities, underscoring the significance of structural variations in enhancing biological activities (Tay et al., 2022).
Corrosion Inhibition
Triazole compounds have also been studied for their applications in corrosion inhibition, offering potential solutions for material preservation in industrial settings. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, providing insights into the protective mechanisms and efficiency of these compounds in corrosive environments (Ansari, Quraishi & Singh, 2014).
properties
IUPAC Name |
4-(2-methylpropyl)-3-pyrrolidin-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8(2)6-14-7-12-13-10(14)9-4-3-5-11-9/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDKCDTMXYKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NN=C1C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)


![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)
![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)





![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
